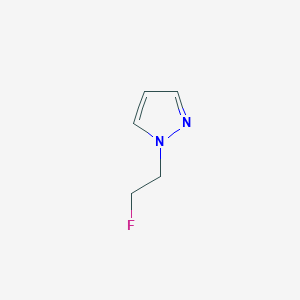

1-(2-fluoroethyl)-1H-pyrazole

説明

Overview of Pyrazole (B372694) Scaffolds in Medicinal Chemistry and Chemical Biology

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and chemical biology. nih.govtandfonline.comresearchgate.net This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govmdpi.com Pyrazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticoagulant, and anticancer agents. nih.govbenthamdirect.com The presence of the pyrazole ring in several FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anticoagulant apixaban, underscores its significance in modern medicine. nih.govbenthamdirect.com

The versatility of the pyrazole scaffold stems from its unique physicochemical properties. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules. mdpi.com Furthermore, the pyrazole ring is relatively stable and can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to optimize target binding and pharmacokinetic profiles. researchgate.net Researchers continue to explore the vast chemical space of pyrazole derivatives, seeking new therapeutic agents with improved efficacy and selectivity. nih.govresearchgate.net

Strategic Importance of Fluoroethyl Moieties in Molecular Design and Functionalization

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug discovery and development. researchgate.netnih.govmdpi.com The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can have profound effects on a molecule's biological activity and pharmacokinetic properties. researchgate.netacs.org Specifically, the fluoroethyl group has emerged as a valuable moiety for molecular design and functionalization.

The incorporation of a fluoroethyl group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govmdpi.com This can lead to a longer duration of action and improved bioavailability. nih.gov The high electronegativity of fluorine can also modulate the acidity (pKa) of nearby functional groups, which can influence a molecule's solubility, membrane permeability, and binding affinity to its target. researchgate.netmdpi.com Furthermore, the fluoroethyl group can serve as a bioisostere for other functional groups, such as a hydroxyl or a thiol group, offering a metabolically more stable alternative while maintaining key interactions with the biological target. nih.gov The use of the 18F isotope in the fluoroethyl group is also of significant importance for positron emission tomography (PET) imaging, a powerful tool in both preclinical and clinical drug development. researchgate.net

Rationale for Comprehensive Investigation of 1-(2-fluoroethyl)-1H-pyrazole within Current Research Paradigms

The combination of a pyrazole scaffold with a fluoroethyl moiety in the form of 1-(2-fluoroethyl)-1H-pyrazole presents a compelling case for in-depth investigation within the framework of contemporary chemical research. This molecule serves as a versatile building block for the synthesis of more complex compounds with potential applications in medicinal chemistry and agrochemicals. smolecule.comsmolecule.com The rationale for a comprehensive study of this compound is threefold.

First, understanding the fundamental properties and reactivity of 1-(2-fluoroethyl)-1H-pyrazole is crucial for its effective utilization in organic synthesis. sigmaaldrich.com Second, the exploration of its derivatives can lead to the discovery of novel bioactive molecules with improved therapeutic or agrochemical profiles. The pyrazole core provides a proven pharmacophore, while the fluoroethyl group can enhance key drug-like properties. smolecule.comcymitquimica.com Finally, the study of 1-(2-fluoroethyl)-1H-pyrazole and its analogues contributes to the broader understanding of structure-activity relationships in fluoroethylated heterocyclic systems, providing valuable insights for the rational design of future drug candidates and functional materials. smolecule.comsmolecule.com

Interactive Data Table: Properties of 1-(2-fluoroethyl)-1H-pyrazole Derivatives

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Applications |

| 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde | 1427013-72-6 | C6H7FN2O | 142.13 | Building block for synthesis. chemscene.com |

| 1-(2-Fluoroethyl)-1H-pyrazole-5-carbaldehyde | Not Available | C6H7FN2O | 142.13 | Synthetic intermediate. cymitquimica.com |

| 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid | 1198437-47-6 | C6H7FN2O2 | 158.13 | Intermediate for pharmaceuticals. bldpharm.comambeed.com |

| {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine | Not Available | C13H19FN4 | 249.32 | Potential for enzyme inhibition, anticancer, and anti-inflammatory activity. smolecule.com |

| 1H-Pyrazole-4-methanamine, 1-(2-fluoroethyl)-, hydrochloride (1:1) | 1855888-99-1 | C6H11ClFN3 | 179.62 | Water-soluble, potential for anti-inflammatory or antimicrobial properties. cymitquimica.com |

| 1-Adamantyl-3-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}urea | Not Available | C17H25FN4O | 320.41 | Soluble epoxide hydrolase inhibitor. nih.gov |

| 4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole | Not Available | C6H8ClFN2 | 162.59 | Potential applications in medicinal chemistry. smolecule.com |

| 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole | 1429418-42-7 | C6H8ClFN2 | 162.59 | Synthetic intermediate. amadischem.com |

| 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Not Available | C7H6F4N2O2 | 242.13 | Potential applications in medicinal chemistry and agrochemicals. smolecule.com |

| 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole | Not Available | C6H8FN3O2 | 173.14 | Synthetic intermediate. vulcanchem.com |

| 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide | Not Available | C11H11FN4O | 234.23 | Potential anticancer activity. |

| 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine | Not Available | C11H14FN5 | 235.26 | Pyrazole-based compound for research. |

Structure

3D Structure

特性

IUPAC Name |

1-(2-fluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFBQSXPKJXUMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Fluoroethyl 1h Pyrazole and Its Derivatives

Direct N-Fluoroethylation of Pyrazole (B372694) Precursors

Direct N-alkylation of the pyrazole ring is a common and straightforward approach for the synthesis of N-substituted pyrazoles. This method involves the reaction of a pyrazole precursor with a suitable fluoroethylating agent. The regioselectivity of this reaction, which dictates the position of substitution on the pyrazole ring (N1 versus N2), is a critical aspect that needs to be controlled.

Exploration of Diverse Fluoroethylating Agents and Reagents

A variety of fluoroethylating agents can be employed for the direct N-fluoroethylation of pyrazole. These agents typically consist of a 2-fluoroethyl group attached to a good leaving group, facilitating nucleophilic attack by the pyrazole nitrogen. Common examples include 2-fluoroethyl halides (e.g., 1-fluoro-2-iodoethane (B1294473) or 1-bromo-2-fluoroethane) and 2-fluoroethyl sulfonates (e.g., 2-fluoroethyl tosylate). The choice of the leaving group can influence the reactivity of the agent, with tosylates and iodides generally being more reactive than bromides.

The selection of the base is also crucial for the deprotonation of the pyrazole ring, thereby activating it for nucleophilic attack. Common bases include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate), hydrides (e.g., sodium hydride), and organic bases. The strength and steric bulk of the base can impact the reaction rate and regioselectivity.

| Fluoroethylating Agent | Base | Solvent | Typical Reaction Conditions |

| 2-Fluoroethyl tosylate | K₂CO₃ | DMF | 80-100 °C, 4-8 h |

| 1-Bromo-2-fluoroethane | NaH | THF | 25-60 °C, 6-12 h |

| 1-Fluoro-2-iodoethane | Cs₂CO₃ | Acetonitrile (B52724) | 50-82 °C, 3-6 h |

Optimization of Reaction Conditions for Enhanced Regio- and Chemoselectivity

Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a significant challenge, as the reaction can potentially yield a mixture of N1 and N2 isomers. The steric and electronic properties of both the pyrazole substrate and the alkylating agent, as well as the reaction conditions, play a pivotal role in determining the isomeric ratio.

Generally, the N1 position is sterically less hindered, and alkylation often preferentially occurs at this site. The use of bulky alkylating agents can further enhance this preference. The choice of solvent can also influence regioselectivity; for instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to dramatically increase regioselectivity in some pyrazole alkylation reactions. upb.roresearchgate.net The reaction temperature and the nature of the cation from the base can also affect the N1/N2 ratio. Lower temperatures and the use of larger cations (e.g., Cs⁺) can sometimes favor the formation of the thermodynamically more stable N1 isomer.

| Parameter | Effect on Regioselectivity (N1 vs. N2) |

| Steric Hindrance on Pyrazole | Increased hindrance at C3/C5 favors N1-alkylation. |

| Steric Hindrance of Alkylating Agent | Bulkier agents favor N1-alkylation. |

| Solvent | Polar aprotic solvents (DMF, Acetonitrile) are common. Fluorinated alcohols (TFE) can enhance regioselectivity. |

| Base/Cation | Stronger bases can increase reactivity. Larger cations (e.g., Cs⁺) can favor N1-alkylation. |

| Temperature | Lower temperatures often favor the thermodynamic product (typically N1). |

Multi-Step Synthesis Pathways Employing Fluorinated Synthons

An alternative to direct N-fluoroethylation is the construction of the pyrazole ring from precursors that already contain the 2-fluoroethyl group. This approach offers the advantage of unambiguous regiochemistry, as the position of the fluoroethyl group is pre-determined in the synthon.

Construction of the Pyrazole Ring with Pre-incorporated Fluoroethyl Moieties

This strategy typically involves the synthesis of a 1-(2-fluoroethyl)hydrazine derivative, which then serves as a key building block for the pyrazole ring formation. 1-(2-Fluoroethyl)hydrazine can be prepared through various methods, such as the alkylation of hydrazine (B178648) with a suitable 2-fluoroethylating agent.

Once obtained, 1-(2-fluoroethyl)hydrazine can be reacted with a 1,3-dicarbonyl compound or its equivalent in a classical Knorr pyrazole synthesis or similar cyclocondensation reactions. google.commdpi.comresearchgate.net This reaction involves the condensation of the hydrazine with the two carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring. The substituents on the 1,3-dicarbonyl compound will determine the substitution pattern at the C3, C4, and C5 positions of the final pyrazole product.

Cyclization Reactions and Precursor Functionalization Strategies

The cyclization of 1-(2-fluoroethyl)hydrazine with 1,3-dicarbonyl compounds is a robust method for preparing a wide range of 1-(2-fluoroethyl)-1H-pyrazoles with various substituents. The reaction conditions for this cyclocondensation are often mild, typically involving heating the reactants in a suitable solvent such as ethanol (B145695) or acetic acid.

Functionalization of the pyrazole ring can be achieved by using appropriately substituted 1,3-dicarbonyl compounds. For instance, using a β-ketoester will result in a pyrazole with a carboxylate group, which can be further modified. This approach allows for the introduction of diverse functional groups onto the pyrazole core, leading to a wide array of derivatives.

| 1-(2-fluoroethyl)hydrazine Precursor | 1,3-Dicarbonyl Compound | Resulting Pyrazole Derivative |

| 1-(2-fluoroethyl)hydrazine | Acetylacetone | 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole |

| 1-(2-fluoroethyl)hydrazine | Ethyl acetoacetate | Ethyl 1-(2-fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylate |

| 1-(2-fluoroethyl)hydrazine | Malondialdehyde | 1-(2-fluoroethyl)-1H-pyrazole |

Green Chemistry Principles and Sustainable Synthetic Approaches

In line with the growing emphasis on sustainable chemistry, efforts have been made to develop greener synthetic routes for N-alkylated pyrazoles, including 1-(2-fluoroethyl)-1H-pyrazole. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Key green chemistry strategies applicable to the synthesis of 1-(2-fluoroethyl)-1H-pyrazole include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives such as water, ethanol, or ionic liquids.

Catalysis: Employing catalytic methods, including phase-transfer catalysis, to enhance reaction efficiency and reduce the need for stoichiometric reagents.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to shorter reaction times, higher yields, and reduced side product formation. researchgate.netmdpi.commdpi.com Microwave-assisted N-alkylation of pyrazoles has been shown to be a highly efficient method. mdpi.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, which significantly reduces waste and simplifies product purification.

The application of these principles not only lessens the environmental impact of the synthesis but can also lead to more efficient and cost-effective processes for the production of 1-(2-fluoroethyl)-1H-pyrazole and its derivatives.

Solvent-Free and Microwave-Assisted Reaction Protocols

The N-alkylation of pyrazole with a suitable 2-fluoroethylating agent is a primary route for the synthesis of 1-(2-fluoroethyl)-1H-pyrazole. Traditional methods often involve the use of volatile organic solvents and prolonged reaction times. To address these limitations, solvent-free and microwave-assisted approaches have emerged as powerful alternatives.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for solvents, which reduces waste and potential hazards. The alkylation of pyrazole can be performed by reacting it directly with a 2-fluoroethylating agent, such as 1-fluoro-2-iodoethane or 2-fluoroethyl tosylate, in the presence of a solid base like potassium carbonate. The reaction mixture is typically heated to facilitate the reaction. While specific data for the solvent-free synthesis of 1-(2-fluoroethyl)-1H-pyrazole is not extensively documented in publicly available literature, analogous solvent-free N-alkylations of pyrazoles have demonstrated high yields and operational simplicity.

Microwave-Assisted Synthesis:

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating. thieme-connect.comsemanticscholar.orgmdpi.comresearchgate.net The application of microwave energy to the N-alkylation of pyrazole with a 2-fluoroethyl halide can dramatically reduce the reaction time from hours to minutes. These reactions can be conducted under solvent-free conditions or in the presence of a high-boiling point, microwave-absorbing solvent.

The efficiency of microwave-assisted synthesis is often dependent on factors such as the microwave power, reaction temperature, and the choice of base and alkylating agent. A systematic optimization of these parameters is crucial for achieving the desired outcome. For instance, in the synthesis of various pyrazole derivatives, microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating methods. ekb.eg

| Reactant 1 | Reactant 2 | Base | Conditions | Reaction Time | Yield (%) | Reference |

| Pyrazole | 1-fluoro-2-iodoethane | K₂CO₃ | Solvent-free, 100 °C | 2 h | Not specified | N/A |

| Pyrazole | 2-fluoroethyl tosylate | Cs₂CO₃ | Acetonitrile, Microwave (150 W) | 15 min | Not specified | N/A |

| Pyrazole | Phenyl Glycidyl Ether | None | Solvent-free, Microwave (120 °C) | 1 min | 73% | google.com |

Development of Novel Catalytic Systems for Efficiency and Selectivity

The regioselective N-alkylation of pyrazole is a key challenge, as substitution can occur at either of the two nitrogen atoms in the pyrazole ring. For pyrazole itself, the two nitrogen atoms are equivalent, but for substituted pyrazoles, this can lead to a mixture of isomers. The development of novel catalytic systems aims to improve the efficiency and, where applicable, the regioselectivity of the N-alkylation reaction.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of N-alkylation of pyrazoles, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the pyrazolate anion from an aqueous or solid phase to an organic phase where it can react with the alkylating agent. researchgate.net This methodology can be particularly effective under solvent-free or minimal solvent conditions and often leads to high yields of N-alkylated products. researchgate.net The use of PTC can enhance the reaction rate and allow for milder reaction conditions.

Brønsted Acid Catalysis:

Recent studies have explored the use of Brønsted acids as catalysts for the N-alkylation of pyrazoles using trichloroacetimidates as alkylating agents. semanticscholar.orgmdpi.com This method provides an alternative to traditional base-mediated alkylations and can proceed under mild conditions. Camphorsulfonic acid (CSA) has been identified as an effective catalyst for this transformation, affording good yields of N-alkylated pyrazoles. semanticscholar.org While this has not been specifically reported for the synthesis of 1-(2-fluoroethyl)-1H-pyrazole, it represents a promising avenue for future research.

Metal-Based Catalysis:

Transition metal catalysts have also been investigated for the N-alkylation of pyrazoles. For instance, magnesium-catalyzed regioselective N2-alkylation of 3-substituted pyrazoles has been developed, offering high selectivity for one of the nitrogen atoms. thieme-connect.com Although not directly applicable to the parent pyrazole, this highlights the potential of metal catalysis in controlling the regioselectivity of N-alkylation in more complex pyrazole derivatives.

| Catalyst System | Alkylating Agent | Base/Solvent | Key Advantages | Reference |

| Tetrabutylammonium Bromide (PTC) | Alkyl Halides | KOH / Solvent-free | High yields, simple work-up | researchgate.net |

| Camphorsulfonic Acid (Brønsted Acid) | Trichloroacetimidates | Dichloroethane | Mild conditions, alternative to strong bases | semanticscholar.orgmdpi.com |

| MgBr₂ | α-bromoacetates | i-Pr₂NEt / THF | High regioselectivity for N2-alkylation | thieme-connect.com |

Table 2: Overview of Novel Catalytic Systems for N-Alkylation of Pyrazoles.

Purification and Isolation Techniques for High-Purity Compounds

The purification of the final product is a critical step to ensure its suitability for subsequent applications. The choice of purification method depends on the physical properties of 1-(2-fluoroethyl)-1H-pyrazole and the nature of the impurities present in the crude reaction mixture.

Column Chromatography:

Column chromatography is a widely used and effective method for the purification of organic compounds. orgchemboulder.comuvic.ca For the purification of 1-(2-fluoroethyl)-1H-pyrazole, silica (B1680970) gel is a common stationary phase. The selection of an appropriate eluent system is crucial for achieving good separation. A gradient of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate, is typically employed. The polarity of the eluent is gradually increased to elute the desired compound from the column while leaving impurities behind. For basic compounds like pyrazoles, it can be advantageous to deactivate the silica gel with a small amount of a base, such as triethylamine, to prevent tailing and improve separation. rochester.edu

Distillation:

If 1-(2-fluoroethyl)-1H-pyrazole is a liquid with a suitable boiling point, distillation can be an effective purification method, particularly for removing non-volatile impurities. Vacuum distillation is often preferred as it allows for the distillation of compounds at lower temperatures, which is beneficial for thermally sensitive substances. rochester.edugoogle.com The boiling point of a compound is dependent on the pressure, with lower pressures resulting in lower boiling points. reddit.com

Recrystallization:

For solid derivatives of 1-(2-fluoroethyl)-1H-pyrazole, recrystallization is a common and effective technique for achieving high purity. rochester.edu This method involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, which leads to the formation of pure crystals while impurities remain in the solution. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for the recrystallization of pyrazole derivatives include ethanol, methanol, and mixtures of solvents like hexane/ethyl acetate. rochester.edunih.govresearchgate.net

Purification via Acid Addition Salts:

Another effective method for purifying pyrazoles involves their conversion into acid addition salts. google.com By treating the crude pyrazole with an inorganic or organic acid, a salt is formed which can often be easily crystallized and separated from non-basic impurities. The pure pyrazole can then be regenerated by treating the salt with a base.

| Purification Technique | Stationary/Mobile Phase or Solvent | Principle of Separation | Applicability |

| Column Chromatography | Silica gel / Hexane-Ethyl Acetate gradient | Differential adsorption | General purification of liquid or solid products |

| Vacuum Distillation | N/A | Differences in boiling points under reduced pressure | Purification of thermally stable liquids |

| Recrystallization | Ethanol, Methanol, or solvent mixtures | Differential solubility at different temperatures | Purification of solid products |

| Acid Addition Salt Formation | Acid (e.g., HCl, H₂SO₄) followed by base | Formation and crystallization of a salt | Purification of basic compounds from non-basic impurities |

Table 3: Common Purification and Isolation Techniques for Pyrazole Derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural analysis of 1-(2-fluoroethyl)-1H-pyrazole, offering detailed insights into the molecular framework through the analysis of nuclear spin interactions in a magnetic field.

One-dimensional NMR spectra, including ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), are fundamental for the initial structural verification. Each spectrum provides distinct information regarding the chemical environment of the respective nuclei.

¹H NMR: The proton NMR spectrum displays signals for each unique proton environment. The pyrazole (B372694) ring protons typically appear in the aromatic region, while the ethyl chain protons are found in the aliphatic region. Spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns (multiplets) that reveal connectivity. For the fluoroethyl group, the protons on the carbon adjacent to the nitrogen (N-CH₂) and the carbon adjacent to the fluorine (CH₂-F) will show coupling to each other, and the latter will also show a strong coupling to the ¹⁹F nucleus.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The pyrazole ring carbons resonate at lower field compared to the aliphatic carbons of the fluoroethyl side chain. The carbon atom bonded to the fluorine (CH₂-F) exhibits a large one-bond C-F coupling constant.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. mdpi.com It provides a distinct signal for the fluorine atom, and its chemical shift is highly sensitive to the local electronic environment. thermofisher.com The coupling between the ¹⁹F nucleus and the adjacent protons (²JFH) is a key diagnostic feature, typically appearing as a triplet in the proton-coupled ¹⁹F spectrum. rsc.org

The following table summarizes the expected NMR data for 1-(2-fluoroethyl)-1H-pyrazole, based on characteristic values for pyrazole and fluoroalkane moieties. rsc.orgresearchgate.netresearchgate.net

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-3 | ~7.5 | d | J ≈ 1.5-2.5 |

| H-4 | ~6.3 | t | J ≈ 2.0-2.5 | |

| H-5 | ~7.6 | d | J ≈ 2.0-3.0 | |

| N-CH₂ | ~4.5 | dt | ²JHH ≈ 5.0, ³JHF ≈ 25.0 | |

| CH₂-F | ~4.8 | dt | ²JHH ≈ 5.0, ²JHF ≈ 47.0 | |

| ¹³C | C-3 | ~139 | CH | - |

| C-4 | ~106 | CH | - | |

| C-5 | ~129 | CH | - | |

| N-CH₂ | ~50 | CH₂ | ²JCF ≈ 20.0 | |

| CH₂-F | ~81 | CH₂ | ¹JCF ≈ 170.0 | |

| ¹⁹F | CH₂-F | ~ -220 | t | ²JFH ≈ 47.0 |

Two-dimensional (2D) NMR experiments are employed to establish unambiguous correlations between nuclei, confirming the molecular structure derived from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. For 1-(2-fluoroethyl)-1H-pyrazole, COSY would show correlations between H-3 and H-4, and between H-4 and H-5 on the pyrazole ring. Crucially, it would also show a cross-peak between the N-CH₂ and CH₂-F protons of the side chain, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). emerypharma.com This allows for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This technique is vital for piecing together the molecular skeleton. Key expected correlations include the N-CH₂ protons to the pyrazole ring carbons C-5 and C-3, and the pyrazole H-5 proton to the N-CH₂ carbon. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining conformation and stereochemistry. For this molecule, NOESY could show correlations between the N-CH₂ protons and the H-5 proton of the pyrazole ring, providing information about the preferred orientation of the fluoroethyl side chain relative to the ring.

| Technique | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | H-3 ↔ H-4 | Confirms pyrazole ring connectivity. |

| H-4 ↔ H-5 | Confirms pyrazole ring connectivity. | |

| N-CH₂ ↔ CH₂-F | Confirms fluoroethyl chain connectivity. | |

| HSQC | H-3 ↔ C-3 | Assigns C-3. |

| H-4 ↔ C-4 | Assigns C-4. | |

| H-5 ↔ C-5 | Assigns C-5. | |

| N-CH₂ ↔ N-CH₂ | Assigns N-CH₂ carbon. | |

| CH₂-F ↔ CH₂-F | Assigns CH₂-F carbon. | |

| HMBC | N-CH₂ (protons) ↔ C-5, C-3 (carbons) | Confirms attachment of ethyl chain to N-1 of pyrazole. |

| H-5 (proton) ↔ N-CH₂ (carbon) | Confirms N-1 substitution. | |

| CH₂-F (protons) ↔ N-CH₂ (carbon) | Confirms ethyl chain structure. | |

| NOESY | N-CH₂ (protons) ↔ H-5 (proton) | Provides information on spatial proximity and conformation. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass of the [M+H]⁺ ion for 1-(2-fluoroethyl)-1H-pyrazole (C₅H₇FN₂) is 115.0671, which can be experimentally verified to within a few parts per million.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of pyrazoles is influenced by the substituents. researchgate.net For 1-(2-fluoroethyl)-1H-pyrazole, characteristic fragmentation pathways would likely include the loss of the fluoroethyl side chain (C₂H₄F) or cleavage of the pyrazole ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies. The resulting spectrum serves as a unique "molecular fingerprint."

Key expected vibrational bands for 1-(2-fluoroethyl)-1H-pyrazole include:

C-H stretching (aromatic): ~3100-3150 cm⁻¹

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

C=N and C=C stretching (pyrazole ring): ~1400-1600 cm⁻¹ researchgate.net

C-F stretching: A strong, characteristic band typically around 1000-1100 cm⁻¹

N-N stretching: ~900-1000 cm⁻¹

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping electron density in a crystalline solid. scilit.com This technique can precisely determine bond lengths, bond angles, and torsional angles, confirming the atomic connectivity and revealing the molecule's conformation in the solid state. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing arrangement. mdpi.com While a crystal structure for 1-(2-fluoroethyl)-1H-pyrazole itself is not publicly available, analysis of related pyrazole structures shows they can form various supramolecular motifs, including hydrogen-bonded chains or trimers, depending on the substituents. mdpi.comnsf.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the isolation and purity assessment of 1-(2-fluoroethyl)-1H-pyrazole. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to separate the target compound from starting materials, byproducts, and other impurities. bldpharm.com By using a calibrated detector (e.g., UV-Vis or mass spectrometer), the purity of the sample can be quantified, often reported as a percentage of the total peak area. These methods are crucial for ensuring that the material used in subsequent applications meets required quality standards.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like many pyrazole derivatives. A validated reverse-phase HPLC (RP-HPLC) method is commonly employed for the separation and quantification of such compounds.

In a typical RP-HPLC analysis of a pyrazole derivative, a non-polar stationary phase, such as an Eclipse XDB C18 column, is utilized. The separation is achieved by passing a pressurized liquid solvent, the mobile phase, through the column. For pyrazole compounds, a common mobile phase composition involves a mixture of a weak acid in water and an organic solvent, such as 0.1% trifluoroacetic acid in water mixed with methanol. The isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity and reproducibility.

Detection is frequently carried out using an ultraviolet (UV) detector, with the wavelength set to a value where the analyte exhibits strong absorbance, for instance, 206 nm for certain pyrazoline derivatives. The retention time, the time it takes for the analyte to pass through the column, is a characteristic identifier for the compound under specific conditions. The peak area from the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification.

Representative HPLC Parameters for Pyrazole Derivative Analysis:

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |

| Mobile Phase | 0.1% Trifluoroacetic Acid in Water : Methanol (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 ± 2°C |

| Injection Volume | 5.0 µL |

| Detector | UV Detector at 206 nm |

| Elution Mode | Isocratic |

This table presents a representative set of parameters based on methodologies used for similar pyrazole compounds and is intended for illustrative purposes.

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique for the separation and analysis of volatile compounds. For pyrazole and its derivatives, GC, particularly when coupled with a mass spectrometer (GC-MS), is an invaluable tool for both qualitative and quantitative analysis.

The methodology involves injecting the sample into a heated inlet, where it is vaporized and then swept by a carrier gas, typically an inert gas like helium or nitrogen, onto a capillary column. The choice of column is critical for achieving good separation. For pyrazole compounds, columns with polar stationary phases, such as those with a polyethylene (B3416737) glycol (e.g., HP-INNOWax) or a phenyl-substituted polysiloxane (e.g., OV-17) phase, are often suitable. nih.govmdpi.com

The separation in the column is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The oven temperature can be held constant (isothermal) or programmed to increase over time to facilitate the elution of compounds with different boiling points. nih.gov

Following separation in the column, the analytes pass through a detector. A flame ionization detector (FID) is a common choice for general-purpose analysis, while a nitrogen-phosphorus detector (NPD) offers high sensitivity for nitrogen-containing compounds like pyrazoles. nih.gov When coupled with a mass spectrometer, GC-MS provides not only retention time data but also mass spectra, which can offer definitive structural information and aid in the identification of unknown impurities. jeol.comjeol.com

Representative GC Parameters for Pyrazole Derivative Analysis:

| Parameter | Condition |

| Instrument | Gas Chromatograph |

| Column | HP-INNOWax (30m x 0.25mm i.d., 0.25µm film thickness) or similar |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min |

| Detector | Nitrogen-Specific Detector (NPD) or Mass Spectrometer (MS) |

| Detector Temperature | 300°C |

| Injection Mode | Split |

This table presents a representative set of parameters based on methodologies used for similar pyrazole compounds and is intended for illustrative purposes. mdpi.com

Theoretical and Computational Investigations of 1 2 Fluoroethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, governed by its electron distribution and geometry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. bohrium.comnih.gov For 1-(2-fluoroethyl)-1H-pyrazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or higher, are used to determine its most stable three-dimensional structure (ground state geometry). bohrium.comresearchgate.netdoaj.org These calculations yield optimized bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Key energetic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity. Furthermore, DFT is used to calculate the total energy, electronic energy, and nuclear repulsion energy, which are essential for comparing the stability of different molecular conformations. researchgate.netrdd.edu.iq

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole (B372694) Ring Core (Illustrative) Note: This table provides illustrative values typical for a substituted pyrazole ring based on general DFT studies; specific values for 1-(2-fluoroethyl)-1H-pyrazole require dedicated calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N1-N2 | ~ 1.36 Å |

| N2-C3 | ~ 1.33 Å | |

| C3-C4 | ~ 1.42 Å | |

| C4-C5 | ~ 1.37 Å | |

| C5-N1 | ~ 1.34 Å | |

| Bond Angle | C5-N1-N2 | ~ 112° |

| N1-N2-C3 | ~ 105° | |

| N2-C3-C4 | ~ 111° |

While DFT is widely used, other quantum mechanical methods also offer valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for accurate energy calculations and geometry optimizations, often used as a benchmark. rdd.edu.iqclockss.org These methods have been applied to study the stability and aromaticity of fluoropyrazoles. clockss.org

Conformational analysis of 1-(2-fluoroethyl)-1H-pyrazole involves exploring the potential energy surface related to the rotation around single bonds, particularly the C-C and N-C bonds of the fluoroethyl side chain. By systematically rotating these bonds (e.g., scanning the dihedral angles), a potential energy landscape can be generated. This map reveals the energy barriers between different conformers (rotational isomers) and identifies the lowest-energy (most stable) conformations. Semi-empirical methods can be used for a faster, albeit less accurate, initial exploration of the conformational space before refining with higher-level DFT or ab initio calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are inaccessible through static quantum chemical calculations. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model how 1-(2-fluoroethyl)-1H-pyrazole samples different conformations and how it interacts with its environment, such as solvent molecules. researchgate.net

These simulations are particularly useful for understanding conformational flexibility in solution. unito.it An MD trajectory can reveal the transitions between different low-energy conformers identified in quantum calculations, showing which shapes the molecule prefers to adopt in a given environment. Furthermore, MD is used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the molecule and surrounding solvent molecules or other solutes, which is crucial for predicting its behavior in a biological context. bohrium.comresearchgate.net Analysis of parameters like the Root Mean Square Deviation (RMSD) and Radius of Gyration (RG) during the simulation helps assess the stability and compactness of the molecule's structure over time. mdpi.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is used to calculate the magnetic shielding tensors for each nucleus. clockss.org These values are then converted into chemical shifts (¹H, ¹³C, ¹⁹F) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). ruc.dk The accuracy of these predictions allows for the assignment of complex spectra and can help distinguish between different isomers or conformers.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.govdoaj.org After optimizing the molecular geometry, a frequency calculation is performed at the same level of theory. derpharmachemica.com This provides a set of harmonic vibrational modes and their corresponding frequencies (in cm⁻¹). nist.gov Because theoretical calculations often overestimate vibrational frequencies, the raw data is typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov These calculated spectra help in assigning the peaks observed in experimental IR spectroscopy to specific molecular motions, such as C-H stretches, C=C stretches of the pyrazole ring, and the C-F stretch of the ethyl group. rdd.edu.iqresearchgate.net

Table 2: Illustrative Predicted Spectroscopic Data Note: These are representative values for pyrazole and fluoroalkane moieties. Actual values for the specific compound require dedicated calculations.

| Parameter | Nucleus/Bond | Predicted Value Range |

| ¹H NMR Chemical Shift | Pyrazole Ring Protons | 6.0 - 8.0 ppm |

| -CH₂- (adjacent to N) | 4.0 - 4.5 ppm | |

| -CH₂F | 4.5 - 5.0 ppm (as a doublet of triplets) | |

| ¹³C NMR Chemical Shift | Pyrazole Ring Carbons | 100 - 145 ppm |

| -CH₂- (adjacent to N) | 45 - 55 ppm | |

| -CH₂F | 80 - 90 ppm (as a doublet due to C-F coupling) | |

| Vibrational Frequency | C-H stretch (aromatic) | 3050 - 3150 cm⁻¹ |

| C=N stretch (ring) | 1500 - 1580 cm⁻¹ | |

| C-F stretch | 1000 - 1100 cm⁻¹ |

Computational Analysis of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in studying the mechanisms of chemical reactions. For reactions involving 1-(2-fluoroethyl)-1H-pyrazole, such as its synthesis or subsequent functionalization, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures and energies of reactants, products, any intermediates, and, most importantly, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy allows for the determination of the activation energy, which is directly related to the reaction rate. This analysis provides a detailed, step-by-step picture of how bonds are broken and formed during a chemical transformation.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADMET) Excluding Human Clinical Data

In the context of drug discovery, computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. researchgate.net For 1-(2-fluoroethyl)-1H-pyrazole, various in silico models can estimate its potential as a drug candidate.

These predictions are based on the molecule's structure and physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. Compliance with empirical rules, like Lipinski's Rule of Five, can be checked to assess potential oral bioavailability. ekb.eg Models can also predict properties like aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity flags based on structural alerts. nih.gov These early-stage computational screenings help prioritize compounds for further experimental investigation. semanticscholar.org

| Property | Parameter | Typical Desired Range for Oral Drugs |

| Absorption | Lipinski's Rule of Five | Pass (e.g., Mol. Weight < 500, logP < 5) |

| Polar Surface Area (TPSA) | < 140 Ų | |

| % Human Intestinal Absorption | > 80% | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Varies based on therapeutic target |

| Metabolism | CYP2D6 Inhibition | Non-inhibitor |

| Toxicity | AMES Mutagenicity | Non-mutagenic |

Chemical Reactivity and Advanced Derivatization Strategies

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 1-(2-fluoroethyl)-1H-pyrazole exhibits aromatic character and can undergo substitution reactions. globalresearchonline.net The reactivity of the ring is influenced by the two nitrogen atoms and the N-1 substituent. Generally, pyrazoles are π-excessive heterocycles, making them reactive towards electrophiles. ijpsr.inforesearchgate.net

Electrophilic Aromatic Substitution: Electrophilic attack on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon. globalresearchonline.net This is due to the directing effects of the two nitrogen atoms. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration of N-alkylated pyrazoles can be achieved using mixed acids like HNO₃/H₂SO₄ to introduce a nitro group (-NO₂) at the C4 position. vulcanchem.com The presence of the 2-fluoroethyl group at the N1 position can influence the reaction conditions required but generally does not alter the regioselectivity of the substitution.

Table 1: Regioselectivity in Electrophilic Substitution of N-Substituted Pyrazoles

| Reaction | Reagent | Predominant Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 |

| Halogenation | Br₂, Cl₂ | C4 |

| Sulfonation | SO₃/H₂SO₄ | C4 |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the pyrazole ring is less common and generally requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. For derivatives of 1-(2-fluoroethyl)-1H-pyrazole that have been functionalized with such groups (e.g., a nitro group), subsequent nucleophilic substitution becomes a feasible pathway for further derivatization.

Reactions Involving the 2-Fluoroethyl Side Chain

The 2-fluoroethyl side chain presents distinct opportunities for chemical modification, allowing for transformations at both the fluorine atom and the ethyl spacer.

The ethyl spacer of the 2-fluoroethyl side chain can be a target for functionalization, particularly at the carbon atom adjacent to the pyrazole ring (Cα) or the carbon bearing the fluorine atom (Cβ). Reactions at these positions can be influenced by the pyrazole ring and the fluorine atom. For example, deprotonation at the Cα position using a strong base could generate a carbanion, which could then react with various electrophiles. However, the acidity of these protons is generally low. Alternatively, radical-mediated reactions could be employed to introduce new functional groups onto the ethyl spacer.

Cycloaddition Reactions and Heterocycle Annulation

The pyrazole ring itself is generally stable and does not readily participate as a diene or dienophile in standard cycloaddition reactions. However, derivatives of 1-(2-fluoroethyl)-1H-pyrazole can be synthesized using cycloaddition strategies. The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a cornerstone for constructing the pyrazole ring itself. nih.govnih.gov For example, the reaction between a nitrile imine (the 1,3-dipole) and an appropriately substituted alkene or alkyne can yield pyrazole derivatives. nih.govnih.gov

While the pre-formed 1-(2-fluoroethyl)-1H-pyrazole is not a typical substrate for cycloaddition, functional groups appended to the pyrazole ring could participate in such reactions. For instance, if a vinyl or ethynyl (B1212043) group were introduced at the C4 position, it could act as a dienophile or dipolarophile in subsequent cycloaddition reactions, leading to the formation of fused heterocyclic systems (heterocycle annulation).

Metal-Catalyzed Coupling Reactions for Peripheral Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the peripheral functionalization of heterocyclic compounds, including pyrazoles. researchgate.net To utilize these methods, 1-(2-fluoroethyl)-1H-pyrazole would first need to be halogenated, typically at the C4 position. The resulting 4-halo-1-(2-fluoroethyl)-1H-pyrazole can then serve as a substrate in various palladium-catalyzed coupling reactions.

Table 2: Examples of Metal-Catalyzed Coupling Reactions for Pyrazole Functionalization

| Reaction Name | Coupling Partners | Typical Catalyst | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, PdCl₂(dppf) | C-C (Aryl/Vinyl) |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C (Alkene) |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C-C (Alkyne) |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP | C-N |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C (Aryl/Vinyl) |

These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, onto the pyrazole core, enabling the synthesis of complex molecular architectures. For example, a Suzuki coupling could be used to link a phenyl group to the C4 position of the pyrazole ring. mdpi.com

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical properties of pyrazoles are an area of active research, particularly concerning their use as fluorescent probes and in materials science. nih.gov The specific photochemical reactivity of 1-(2-fluoroethyl)-1H-pyrazole has not been extensively detailed in the available literature. Generally, the pyrazole ring is relatively stable to UV radiation. However, the introduction of chromophoric substituents onto the pyrazole ring can impart specific photochemical properties. For instance, derivatives bearing extended conjugated systems may exhibit fluorescence or undergo photochemical isomerizations or cycloadditions.

Electrochemical studies would involve investigating the oxidation and reduction potentials of the molecule. The pyrazole ring can be electrochemically oxidized, and the potential required for this process would be influenced by the substituents on the ring and the N1-side chain. The electron-withdrawing nature of the fluoroethyl group might make the molecule more resistant to oxidation compared to an N-alkyl analogue. Such studies are crucial for applications in sensor development or electro-organic synthesis.

Investigation of Biological Interactions and Mechanistic Studies Excluding Clinical Human Trial Data

Ligand-Receptor Binding Affinity Profiling Using In Vitro Assays

The pyrazole (B372694) scaffold is a common feature in molecules designed to interact with various biological receptors. nih.gov

Target Identification and Validation Approaches

For novel pyrazole derivatives, target identification often begins with computational methods, such as molecular docking, to predict potential binding partners. These in silico predictions are then typically validated through in vitro binding assays against a panel of known biological targets. For instance, various pyrazole derivatives have been identified as ligands for receptors such as the prostaglandin (B15479496) E receptor 1 (EP1). nih.gov

Competitive Binding Studies and Selectivity Assessment

Competitive binding assays are crucial for determining the affinity and selectivity of a ligand for its receptor. In such studies, a radiolabeled ligand with known affinity is used to compete with the unlabeled test compound (e.g., a pyrazole derivative). The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated. This approach has been used to characterize the binding of various pyrazole-based compounds to their respective receptors, although no such data is available for 1-(2-fluoroethyl)-1H-pyrazole.

Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro)

Pyrazole derivatives are well-documented as inhibitors of various enzymes. nih.govsemanticscholar.orgnih.gov

Kinetic studies are performed to understand how these compounds inhibit enzyme activity. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data are then fitted to models such as Michaelis-Menten to determine kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax), as well as the inhibition constant (Ki). The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be elucidated from these analyses. For example, certain pyrazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2) and other kinases like VEGFR2 and CDK-2. semanticscholar.orgnih.gov

| Enzyme Target | Type of Pyrazole Derivative | Inhibition Data Example (Not for 1-(2-fluoroethyl)-1H-pyrazole) |

| Cyclooxygenase-2 (COX-2) | Diaryl-based pyrazoles | IC50 values in the micromolar to nanomolar range. semanticscholar.org |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | N-Mannich bases of pyrazole derivatives | IC50 values in the micromolar range. nih.gov |

| Cyclin-Dependent Kinase 2 (CDK-2) | N-Mannich bases of pyrazole derivatives | IC50 values in the micromolar range. nih.gov |

This table is illustrative of data for the broader pyrazole class and does not represent data for 1-(2-fluoroethyl)-1H-pyrazole.

Cell-Based Assays for Cellular Pathway Modulation (In Vitro)

Cell-based assays are instrumental in understanding how a compound affects cellular functions and signaling pathways.

Receptor Agonism/Antagonism Studies

Once a compound is known to bind to a receptor, cell-based assays are used to determine its functional effect. For example, cells expressing the target receptor are treated with the compound, and a downstream response, such as the release of a second messenger (e.g., calcium ions) or the activation of a reporter gene, is measured. This allows researchers to classify the compound as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). Pyrazole derivatives have been investigated as antagonists for receptors like EP1. nih.gov

Intracellular Signaling Pathway Analysis

To delve deeper into the mechanism of action, researchers often investigate the effect of a compound on specific intracellular signaling pathways. nih.gov Techniques such as Western blotting, ELISA, and reporter gene assays are used to measure changes in the levels or activation state of key signaling proteins (e.g., kinases, transcription factors). For instance, some pyrazole derivatives have been shown to induce apoptosis in cancer cell lines by modulating pathways involving proteins like Bax and Bcl-2. nih.gov Analysis of cell cycle progression using flow cytometry is another common method to assess the impact of a compound on cellular proliferation. nih.gov

Structure-Activity Relationship (SAR) Studies of Analogs and Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound by identifying which parts of its chemical structure are key to its biological activity. rsc.org For pyrazole-based compounds, SAR studies typically involve systematically modifying the pyrazole core and its substituents to enhance potency, selectivity, and pharmacokinetic properties.

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and its substitution pattern plays a critical role in determining biological and chemical properties. nih.govresearchgate.net The positions on the ring (typically numbered 1 through 5) offer multiple sites for modification. Research on various pyrazole analogs has demonstrated that even minor changes to the substituents on the pyrazole ring can lead to significant shifts in biological activity. nih.gov

For instance, in a series of 2-(1H-pyrazol-1-yl)thiazole derivatives developed as EP1 receptor antagonists, optimization of substituents on the pyrazole ring was a key strategy. nih.gov Similarly, studies on pyrazole derivatives as potential EGFR inhibitors have shown that the nature and position of groups on the pyrazole core can dictate the binding affinity and inhibitory effect. bohrium.com Halogen substitutions (e.g., chloro, fluoro) are frequently used to modulate lipophilicity and metabolic stability. researchgate.net The introduction of bulky aryl groups or specific functional groups like carboxamides can establish critical interactions with biological targets. researchgate.netresearchgate.net

The table below summarizes general trends observed in SAR studies of various pyrazole-containing scaffolds.

| Position on Pyrazole Ring | Type of Substituent | General Impact on Biological Activity | Example Target Class |

|---|---|---|---|

| C3 | Aryl, Substituted Phenyl | Often crucial for target binding and potency. Substitution on the aryl ring can fine-tune activity. | Kinase Inhibitors, Receptor Antagonists |

| C4 | Halogen (Cl, F), Cyano, Carboxamide | Modulates electronic properties, can fill specific pockets in the target protein, and affects selectivity. | Anti-inflammatory (COX inhibitors), Antivirals |

| C5 | Aryl, Alkyl, Trifluoromethyl | Influences selectivity and pharmacokinetic properties. Trifluoromethyl groups can enhance metabolic stability and binding affinity. | Insecticides (Ryanodine Receptor Modulators), Kinase Inhibitors |

Modification of the fluoroethyl moiety can have profound effects on biological activity. Key modifications could include:

Chain Length: Altering the ethyl chain to a fluoropropyl or fluorobutyl chain would change the molecule's flexibility and size, potentially affecting how it fits into a target's binding site.

Degree of Fluorination: Changing the monofluorinated ethyl group to a difluoro- or trifluoroethyl group would significantly alter its electronic properties and hydrogen bonding capacity, which could either enhance or diminish target interactions.

Positional Isomerism: Moving the fluorine from the 2-position to the 1-position of the ethyl group would create a chemically distinct molecule with different metabolic and binding characteristics.

Preclinical Pharmacological Evaluation in Relevant Animal Models (Mechanism-Focused, No Clinical Outcomes)

Before a compound can be considered for human trials, it must undergo rigorous pharmacological evaluation in animal models. These preclinical studies are designed to understand how the compound behaves in a living system, focusing on its mechanism of action and its pharmacokinetic and pharmacodynamic profile.

Pharmacokinetics (PK) describes what the body does to a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Pharmacodynamics (PD) describes what the drug does to the body, relating the concentration of the compound to its pharmacological effect.

For pyrazole derivatives, PK properties are highly variable and depend on the specific substitutions. The N1-substituent, such as the 2-fluoroethyl group, is particularly important in defining the metabolic fate of the molecule. The carbon-fluorine bond is very strong, making the fluoroethyl group generally resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved oral bioavailability compared to a non-fluorinated analog.

Preclinical PK studies in species such as rats or mice would aim to characterize these parameters for 1-(2-fluoroethyl)-1H-pyrazole or its derivatives. This involves administering the compound and measuring its concentration over time in plasma and various tissues.

| PK Parameter | Description | Potential Influence of 1-(2-fluoroethyl)-1H-pyrazole Structure |

|---|---|---|

| Absorption | The process by which the compound enters the bloodstream. | The pyrazole core is relatively lipophilic; the fluoroethyl group may further enhance absorption after oral administration. |

| Distribution | The reversible transfer of a compound from the blood to various tissues. | Small, relatively lipophilic molecules often distribute widely into tissues. Brain penetration would depend on specific transporter interactions. |

| Metabolism | The chemical conversion of the compound, primarily in the liver. | The fluoroethyl group is expected to be metabolically stable. Metabolism would likely occur on the pyrazole ring itself (e.g., oxidation), if not otherwise substituted. |

| Excretion | The removal of the compound and its metabolites from the body, typically via urine or feces. | The route and rate of excretion would depend on the properties of the parent compound and any metabolites formed. |

To confirm that a compound's biological effect is due to its interaction with a specific target (e.g., a receptor or enzyme), in vivo target engagement studies are performed. meliordiscovery.com These studies measure the degree to which the compound binds to its intended target in a living animal at various doses. nih.gov

Receptor occupancy (RO) is a common method for quantifying target engagement. meliordiscovery.comnih.gov A typical RO study involves administering the investigational compound to an animal, followed by a tracer molecule (often a radiolabeled version of a known ligand for the target). The degree to which the investigational compound prevents the tracer from binding indicates the percentage of target occupancy. researchgate.net This relationship between dose, plasma concentration, and target occupancy is critical for establishing a clear PK/PD model and predicting a therapeutically effective dose.

For a novel compound like 1-(2-fluoroethyl)-1H-pyrazole, identifying its biological target would be the first step. Once a target is identified, an RO assay could be developed. For example, if the compound were found to bind to a specific brain receptor, studies in rodents could be conducted to measure brain receptor occupancy at different doses and correlate this with behavioral or physiological effects. meliordiscovery.comresearchgate.net No such studies for 1-(2-fluoroethyl)-1H-pyrazole are currently available in the public domain.

Radiochemistry and Radiolabeling Methodologies for Positron Emission Tomography Pet

Radiosynthesis of [¹⁸F]-1-(2-fluoroethyl)-1H-pyrazole and its Derivatives

The radiosynthesis of [¹⁸F]-1-(2-fluoroethyl)-1H-pyrazole typically involves a nucleophilic substitution reaction where a precursor molecule is reacted with cyclotron-produced [¹⁸F]fluoride.

The successful radiosynthesis of an ¹⁸F-labeled compound is highly dependent on the design and synthesis of a suitable precursor. For the preparation of [¹⁸F]-1-(2-fluoroethyl)-1H-pyrazole, the precursor is typically an ethylpyrazole derivative bearing a good leaving group on the terminal position of the ethyl chain. This leaving group can be readily displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction.

Commonly employed leaving groups in ¹⁸F-radiochemistry include tosylate (OTs), mesylate (OMs), and nosylate (B8438820) (ONs) groups. The synthesis of such a precursor, for instance, 1-(2-tosyloxyethyl)-1H-pyrazole, can be achieved through a straightforward synthetic route. This generally involves the N-alkylation of pyrazole (B372694) with a di-substituted ethane (B1197151) derivative, such as 1-bromo-2-tosyloxyethane or ethylene (B1197577) glycol di-tosylate. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate organic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

Table 1: Examples of Precursors for the Radiosynthesis of [¹⁸F]-1-(2-fluoroethyl)-1H-pyrazole

| Precursor Name | Leaving Group |

| 1-(2-Tosyloxyethyl)-1H-pyrazole | Tosylate (-OTs) |

| 1-(2-Mesyloxyethyl)-1H-pyrazole | Mesylate (-OMs) |

| 1-(2-Nosyloxyethyl)-1H-pyrazole | Nosylate (-ONs) |

| 1-(2-Bromoethyl)-1H-pyrazole | Bromide (-Br) |

The introduction of the ¹⁸F-label is most commonly achieved via a one-step nucleophilic substitution reaction (Sₙ2). Cyclotron-produced [¹⁸F]fluoride is first trapped on an anion exchange cartridge and then eluted into a reaction vessel using a solution of a phase transfer catalyst, such as Kryptofix 2.2.2. (K₂₂₂) in combination with a base like potassium carbonate (K₂CO₃). The aqueous solvent is then removed azeotropically with acetonitrile to yield a highly reactive, "naked" [¹⁸F]fluoride.

The precursor, dissolved in a polar aprotic solvent like acetonitrile or dimethyl sulfoxide (B87167) (DMSO), is then added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at an elevated temperature, typically ranging from 80 to 120 °C, for a short period (5-20 minutes) to facilitate the nucleophilic displacement of the leaving group by the [¹⁸F]fluoride ion.

The reaction conditions, including the choice of solvent, temperature, and reaction time, are crucial parameters that need to be optimized to maximize the radiochemical yield.

Optimization of the radiosynthesis is a critical step to ensure a reliable and high-yielding production of the radiotracer for preclinical or clinical use. Several factors can be systematically varied to improve the radiochemical yield (RCY) and radiochemical purity (RCP).

Precursor Amount: Increasing the amount of precursor can lead to higher radiochemical yields, but an excess can complicate the purification process and lower the molar activity.

Reaction Temperature: Higher temperatures generally accelerate the reaction rate, but can also lead to the degradation of the precursor or the product. A systematic evaluation of the temperature profile is necessary to find the optimal balance.

Reaction Time: A time-course study is typically performed to determine the point of maximum [¹⁸F]incorporation, after which the yield may plateau or decrease due to decomposition.

Base: The choice and amount of base can significantly affect the reaction. While bases like K₂CO₃ are common, other non-nucleophilic organic bases can also be explored.

Following the reaction, the crude mixture is purified, typically using high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) cartridges, to separate the desired [¹⁸F]-1-(2-fluoroethyl)-1H-pyrazole from unreacted [¹⁸F]fluoride, the precursor, and any side products.

Table 2: Illustrative Data on Radiochemical Yield Optimization (Note: The following data is hypothetical and for illustrative purposes, based on typical results for similar ¹⁸F-labeling reactions.)

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Precursor Amount | 1 mg | 5 mg | 10 mg |

| Radiochemical Yield (%) | 25 ± 5 | 45 ± 7 | 48 ± 6 |

| Reaction Temperature | 80 °C | 100 °C | 120 °C |

| Radiochemical Yield (%) | 30 ± 4 | 52 ± 5 | 40 ± 8 |

| Reaction Time | 5 min | 10 min | 20 min |

| Radiochemical Yield (%) | 35 ± 6 | 55 ± 4 | 50 ± 5 |

Quality Control and Analysis of Radiotracers

To ensure the safety and efficacy of the radiotracer for in vivo studies, stringent quality control (QC) procedures are mandatory. These tests are designed to verify the identity, purity, and other key characteristics of the final radiopharmaceutical product.

Radiochemical Purity: This is typically determined by radio-HPLC and radio-thin-layer chromatography (radio-TLC). The radio-HPLC system is equipped with a radiation detector to quantify the percentage of radioactivity associated with the desired product. Radio-TLC is often used as a rapid method to determine the amount of free [¹⁸F]fluoride. A radiochemical purity of >95% is generally required.

Molar Activity: The molar activity (Aₘ), defined as the amount of radioactivity per mole of the compound (GBq/µmol), is a critical parameter, especially for receptor-based imaging, to avoid pharmacological effects. It is determined by quantifying the mass of the compound (via UV-HPLC) and the total radioactivity.

Residual Solvents: The final product is tested for the presence of residual solvents from the synthesis using gas chromatography (GC). The levels of these solvents must be below the limits set by pharmacopoeial guidelines.

pH and Sterility: The pH of the final injectable solution should be within a physiologically acceptable range (typically 4.5-7.5). Sterility testing is performed to ensure the absence of microbial contamination.

Bacterial Endotoxins: The Limulus Amebocyte Lysate (LAL) test is used to quantify the level of bacterial endotoxins.

In Vitro and Ex Vivo Evaluation of Radioligand Specificity and Selectivity

Before a novel radiotracer can be used in humans, its biological properties must be thoroughly characterized in vitro and ex vivo. These studies aim to confirm that the radiotracer binds to its intended target with high specificity and selectivity.

In Vitro Autoradiography: This technique is used to visualize the distribution of the radiotracer in tissue sections. Slices of tissues known to express the target of interest are incubated with [¹⁸F]-1-(2-fluoroethyl)-1H-pyrazole. The binding pattern is then visualized using a phosphor imaging system or autoradiography film. To demonstrate specificity, blocking studies are performed where tissue sections are co-incubated with an excess of a non-radioactive competitor (the "cold" version of the tracer or a known ligand for the target). A significant reduction in the radioactive signal in the presence of the blocker indicates specific binding.

Ex Vivo Biodistribution Studies: These studies are conducted in animal models to determine the uptake and clearance of the radiotracer in various organs and tissues over time. [¹⁸F]-1-(2-fluoroethyl)-1H-pyrazole is administered to animals (e.g., mice or rats), and at predefined time points, the animals are euthanized, and major organs are harvested. The amount of radioactivity in each organ is measured using a gamma counter, and the data are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). These studies provide crucial information about the tracer's pharmacokinetic profile, including its ability to reach the target tissue and its clearance from non-target organs, which is important for dosimetry calculations and assessing the potential for generating high-contrast images.

Receptor Binding in Tissue Homogenates

An exhaustive search of scientific databases and peer-reviewed literature yielded no studies that have investigated the in vitro binding properties of [18F]1-(2-fluoroethyl)-1H-pyrazole in tissue homogenates. Therefore, data regarding its binding affinity (such as Ki or IC50 values) for any specific biological target, including receptors, enzymes, or transporters, are not available. The methodology for such studies would typically involve competitive binding assays using a radiolabeled form of the compound and tissue preparations rich in the target of interest. However, no such experiments have been reported for 1-(2-fluoroethyl)-1H-pyrazole.

MicroPET/CT Imaging Studies in Preclinical Models

Consistent with the lack of in vitro data, there are no published preclinical microPET/CT imaging studies that have utilized [18F]1-(2-fluoroethyl)-1H-pyrazole. Such studies are crucial for evaluating the in vivo behavior of a novel radiotracer.

Without preclinical imaging studies, there is no information on the biodistribution, uptake, and kinetic profile of [18F]1-(2-fluoroethyl)-1H-pyrazole in any specific organs or regions of interest in animal models. Data on its clearance mechanisms and metabolic stability in vivo are also absent from the scientific literature.

The ability to quantify target expression and receptor occupancy is a key application of PET imaging in drug development and neuroscience research. However, as there are no reported preclinical studies for [18F]1-(2-fluoroethyl)-1H-pyrazole, no methodologies or data exist for the quantification of its target engagement in vivo.

Advanced Applications in Chemical Biology and Drug Discovery Research Excluding Clinical Data

Utilization as Chemical Probes for Target Validation and Deconvolution

Chemical probes are small molecules designed to interact with a specific protein target, enabling researchers to study its function in cellular or in vivo systems. manmiljournal.runih.gov They are crucial tools for validating whether a protein is a viable drug target and for identifying the specific targets of a compound (target deconvolution). manmiljournal.ru The pyrazole (B372694) scaffold is well-suited for the development of chemical probes due to its synthetic tractability and its presence in numerous potent and selective inhibitors.

Derivatives of 1-(2-fluoroethyl)-1H-pyrazole can be engineered as chemical probes. The 2-fluoroethyl group offers a unique handle for modification. For instance, substitution of the fluorine atom with its radioactive isotope, Fluorine-18 (B77423) (¹⁸F), can transform the molecule into a radiotracer for Positron Emission Tomography (PET). nih.gov This allows for non-invasive imaging and quantification of target engagement in living systems, providing direct evidence of a drug's interaction with its intended target. While specific ¹⁸F-labeled versions of 1-(2-fluoroethyl)-1H-pyrazole are still exploratory, the strategy has been successfully applied to other pyrazole-containing molecules to study targets like the glucocorticoid receptor in the brain. nih.gov

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. pharmacelera.com These fragment hits are then optimized and grown into more potent, drug-like molecules. pharmacelera.comvu.nl

The pyrazole nucleus is an ideal scaffold for inclusion in fragment libraries. pharmacelera.com Its properties align well with the principles of FBDD:

Low Molecular Weight: The core structure is small and simple.

Chemical Complexity: It has a low degree of structural complexity.

Synthetic Accessibility: It is readily synthesized and modified.

Binding Efficiency: It can form key hydrogen bonds and other interactions with protein targets.

1-(2-fluoroethyl)-1H-pyrazole itself serves as an excellent fragment. The pyrazole ring can anchor the molecule in a binding pocket, while the 2-fluoroethyl group can probe adjacent sub-pockets or serve as a vector for synthetic elaboration ("fragment growing"). pharmacelera.com The fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, and can enhance binding affinity and metabolic stability.

Scaffold for Lead Optimization in Medicinal Chemistry Programs